molecular formula C21H23N5O3S B12169903 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B12169903
M. Wt: 425.5 g/mol
InChI Key: AZUYBFMUIORHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that features a piperidine ring, a triazole moiety, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazole Moiety: The triazole group is often introduced via a click chemistry reaction, which involves the cycloaddition of an azide and an alkyne.

    Attachment of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.

    Final Coupling: The final step involves coupling the triazole-substituted phenyl group with the piperidine ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and photovoltaics.

    Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific proteins.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]piperidine-3-carboxamide
  • 1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxylate

Uniqueness

1-(phenylsulfonyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5 g/mol

IUPAC Name

1-(benzenesulfonyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]piperidine-3-carboxamide

InChI

InChI=1S/C21H23N5O3S/c27-21(24-19-10-8-17(9-11-19)13-25-16-22-15-23-25)18-5-4-12-26(14-18)30(28,29)20-6-2-1-3-7-20/h1-3,6-11,15-16,18H,4-5,12-14H2,(H,24,27)

InChI Key

AZUYBFMUIORHMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.